Tetramethylene sulfoxide

Overview

Description

Synthesis Analysis

The synthesis of tetramethylene sulfoxide and its derivatives often involves the oxidation of sulfides. For instance, the oxidation of sulfides with hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin in ethanol is an efficient and chemoselective process, producing sulfoxides with high yields (E. Baciocchi et al., 2004)(Baciocchi, 2004). Additionally, the synthesis and characterization of new halogen-tetramethylene sulfoxide-ruthenium complexes highlight an easy synthetic path for creating such compounds (E. Alessio et al., 1990)(Alessio, 1990).

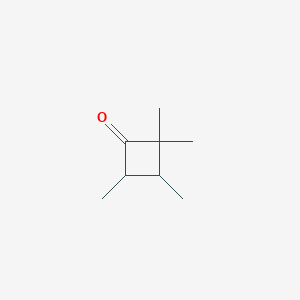

Molecular Structure Analysis

Tetramethylene sulfoxide's molecular structure has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structures of cis-dichlorotetrakis(tetramethylene sulfoxide)ruthenium(II) provide insights into the coordination and spatial arrangement of tetramethylene sulfoxide molecules around metal centers (E. Alessio et al., 1990)(Alessio, 1990).

Chemical Reactions and Properties

Tetramethylene sulfoxide undergoes various chemical reactions, including photolysis and interactions with other chemical species. The 147-nm photolyses of tetramethylene sulfide, sulfoxide, and sulfone reveal mechanisms involving diradical intermediates and elimination reactions (Alfred A. Scala et al., 1981)(Scala, 1981).

Physical Properties Analysis

The physical properties of tetramethylene sulfoxide, such as its solubility, boiling point, and melting point, are crucial for its application in various chemical processes. However, specific detailed studies on these properties were not identified in the search results.

Chemical Properties Analysis

Tetramethylene sulfoxide's chemical properties, including its reactivity, stability, and interactions with other compounds, have been explored to some extent. The synthesis and characterization of its complexes, as well as studies on its oxidation and reactions with carbon monoxide, provide valuable information on its chemical behavior (E. Alessio et al., 1990; R. Srivastava & F. Fronczek, 2003)(Alessio, 1990)(Srivastava & Fronczek, 2003).

Scientific Research Applications

Inhibition of Liver Alcohol Dehydrogenase and Ethanol Metabolism : Tetramethylene sulfoxide has been identified as an effective inhibitor of liver alcohol dehydrogenase and ethanol metabolism in rats. It showed promise as an uncompetitive inhibitor, suggesting potential therapeutic applications (Chadha, Leidal, & Plapp, 1983).

Use in Rechargeable Li-O2 Batteries : Tetramethylene sulfoxide-based electrolyte was used in rechargeable Li-O2 batteries, exhibiting superior performance without a catalyst and promoting lithium peroxide as the dominant discharge product (Xu et al., 2012).

Photolysis Studies : Research on the photolysis of tetramethylene sulfoxide with 147-nm radiation in gas and condensed phases has provided insights into the photodecomposition mechanisms of this compound (Scala, Colon, & Rourke, 1981).

Semiempirical MO Method Study : The photochemical decomposition mechanism of tetramethylene sulfoxide was investigated using the SINDO1 semiempirical MO method, providing insights into the formation of ethene, cyclobutane, and other products through concerted bond fragmentations (Jug, Neumann, & Schluff, 1993).

Vibrational Spectroscopy in Complexes : Vibrational spectroscopy of tetramethylene sulfoxide and its hexacoordinate complexes with various metal ions revealed the frequency order of ν MO and other aspects of the complex structures (Berney & Weber, 1971).

Influence on Solubility of Polymers : The unique interaction between tetramethylene sulfoxide and poly(vinylidene chloride) was studied, indicating strong polar interactions enhanced by the presence of nonpolar diluents (Wessling, 1973).

Oxidation of Poly(tetramethylene Sulfide) : The oxidation process of poly(tetramethylene sulfide) was investigated, highlighting the formation of sulfoxide and sulfone groups and their impact on crystallinity and melting behavior (Marco et al., 1984).

Safety and Hazards

Future Directions

Tetramethylene sulfoxide has shown promising potential in the up-scaling manufacturing of high-efficiency methylammonium-free perovskite solar cells . Its use in the gas-quenching technique has demonstrated superior accessibility to low-pressure processing, indicating its potential for future applications .

Mechanism of Action

Target of Action

Tetramethylene sulfoxide is a cyclooxygenase inhibitor . Cyclooxygenases are key enzymes in the body that produce prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, tetramethylene sulfoxide can potentially reduce inflammation and pain.

Mode of Action

As a cyclooxygenase inhibitor, it likely prevents the conversion of arachidonic acid to prostaglandin h2, an important step in the inflammatory response .

Biochemical Pathways

Tetramethylene sulfoxide may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other eicosanoids. These molecules play a key role in inflammation, fever, and pain sensation. By inhibiting cyclooxygenase, tetramethylene sulfoxide could potentially disrupt this pathway and reduce these responses .

Pharmacokinetics

It is known to be a clear, colorless to yellow liquid that is fully miscible in water This suggests that it could have good bioavailability

Result of Action

The primary result of tetramethylene sulfoxide’s action would be the reduction of inflammation and pain due to its inhibition of cyclooxygenase . This could potentially make it useful in the treatment of conditions characterized by inflammation and pain.

Action Environment

The action of tetramethylene sulfoxide could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its effectiveness could potentially be influenced by the pH of the environment, as this can affect the ionization state of the molecule and thus its ability to interact with its target

properties

IUPAC Name |

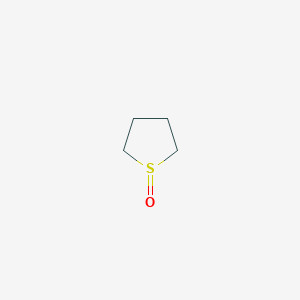

thiolane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXOBTBCNRIIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061814 | |

| Record name | Thiophene, tetrahydro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tetramethylene sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetramethylene sulfoxide | |

CAS RN |

1600-44-8 | |

| Record name | Tetramethylene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1600-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylene sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylene sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, tetrahydro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylene sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL7PF5FLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetramethylene sulfoxide?

A1: Tetramethylene sulfoxide has a molecular formula of C4H8OS and a molecular weight of 104.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TMSO?

A2: Various spectroscopic techniques have been employed to characterize TMSO, including infrared (IR) spectroscopy [, , , , , ] and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and interactions with other molecules.

Q3: How does TMSO interact with liver alcohol dehydrogenase?

A3: TMSO acts as an uncompetitive inhibitor of liver alcohol dehydrogenase, as demonstrated in studies with purified horse and rat liver enzymes []. This means that TMSO binds to the enzyme-substrate complex, preventing the formation of products and ultimately inhibiting ethanol metabolism.

Q4: What is the significance of TMSO's uncompetitive inhibition of alcohol dehydrogenase?

A4: Uncompetitive inhibition by compounds like TMSO offers a potential advantage over competitive inhibitors. Unlike competitive inhibitors, whose effects can be overcome by higher substrate concentrations, uncompetitive inhibitors remain effective even at elevated ethanol levels []. This characteristic makes TMSO an intriguing candidate for further research into potential therapeutic applications related to alcohol metabolism.

Q5: Are there other biological targets of TMSO?

A5: While TMSO's interaction with liver alcohol dehydrogenase is well-documented, research suggests it can influence the stereochemistry of lanthanide(III) coordination compounds []. Furthermore, TMSO has shown potential as a PCR enhancer, facilitating the amplification of GC-rich DNA templates [].

Q6: How does TMSO impact the stereochemistry of lanthanide(III) coordination compounds?

A6: Studies have shown that TMSO can coordinate to lanthanide(III) ions through its oxygen atom, influencing the overall geometry and coordination number of the resulting complexes []. This highlights TMSO's ability to interact with metal centers, a property relevant to its coordination chemistry and potential applications in material science.

Q7: What makes TMSO a promising PCR enhancer?

A7: TMSO has demonstrated its ability to enhance PCR amplification, especially for GC-rich templates, often surpassing the efficacy of commonly used enhancers like dimethyl sulfoxide (DMSO) []. This property stems from TMSO's ability to disrupt the stable secondary structures formed by GC-rich sequences, facilitating primer binding and DNA polymerase activity.

Q8: What is the impact of TMSO on the temperature of maximum density of water?

A8: Research indicates that while diethyl sulfoxide stabilizes the structure of water in dilute solutions, TMSO, along with dimethyl sulfoxide and tetramethylene sulfone, disrupts water's structure across all studied concentrations []. This disruption affects water's hydrogen bonding network and can influence the solubility and behavior of other solutes in solution.

Q9: Can TMSO dissolve poly(vinylidene chloride)?

A9: TMSO exhibits exceptional solvating power for poly(vinylidene chloride) (PVDC) at significantly lower temperatures compared to common solvents []. This ability stems from TMSO's capacity to act as a Lewis acid, forming strong polar interactions with the acidic PVDC polymer. This property makes TMSO a valuable solvent for PVDC processing and applications.

Q10: How does TMSO contribute to the development of high-damping rubbers?

A10: TMSO plays a crucial role in the development of high-damping rubbers through its ability to facilitate the cis-trans isomerization of natural rubber []. This structural modification leads to enhanced hysteresis loss and lower compression set in the resulting rubber, making it suitable for applications like seismic bearings where energy dissipation is critical.

Q11: What is the role of TMSO in palladium-catalyzed cross-coupling reactions?

A11: TMSO serves as a solvent in palladium-catalyzed decarboxylative cross-coupling reactions, enabling the formation of carbon-sulfur and carbon-selenium bonds []. Its unique properties contribute to the efficiency and selectivity of these reactions, paving the way for the synthesis of diverse and valuable organic compounds.

Q12: How is computational chemistry used to study TMSO?

A12: Computational methods like SINDO1 have been employed to investigate the photochemical decomposition mechanism of TMSO []. These simulations help elucidate the reaction pathways and intermediates involved in TMSO's photochemistry, providing valuable insights into its behavior under UV irradiation.

Q13: What information can be obtained from computational studies on TMSO?

A13: Computational studies on TMSO offer insights into its electronic structure, bonding characteristics, and potential energy surfaces [, ]. This information aids in understanding its reactivity, stability, and interactions with other molecules, guiding further experimental investigations and potential applications.

Q14: How does the ring size of cyclic sulfoxides affect their mass spectral fragmentation?

A14: Studies on cyclic sulfoxides, including TMSO, reveal a correlation between the ring size and the rate of OH- elimination from their molecular ions during mass spectrometry []. This relationship highlights the impact of structural features on the fragmentation pathways and provides valuable information for the identification and analysis of these compounds.

Q15: How does the presence of triphenyl borate affect the reduction of TMSO with borane?

A15: The addition of a catalytic amount of triphenyl borate significantly accelerates the rate of TMSO reduction by borane in tetrahydrofuran []. This finding showcases the potential for using additives to modulate the reactivity and reaction kinetics of TMSO, enabling more efficient and controlled transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)